Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-chlorophenyl and a 2-hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(2-chlorophenyl)-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-2-oxo-propanoate or 2-(2-chlorophenyl)-2-carboxypropanoate.
Reduction: Formation of 2-(2-chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of 2-(2-substituted phenyl)-2-hydroxypropanoate derivatives.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 2-(2-bromophenyl)-2-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-fluorophenyl)-2-hydroxypropanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents on the phenyl ring.
Biological Activity
Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C11H12ClO3
- Molecular Weight : 230.67 g/mol
The compound features a chlorophenyl group, which is known to influence its biological activities through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and hypolipidemic properties.
1. Anti-inflammatory and Analgesic Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that derivatives of ethyl esters can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Case Study : A study conducted on related compounds showed that they effectively reduced inflammation in animal models by inhibiting COX-1 and COX-2 activities, suggesting a potential application for this compound in treating inflammatory conditions.
2. Hypolipidemic Activity
A notable study evaluated the hypolipidemic effects of a structurally similar compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate. This compound was found to significantly lower serum cholesterol and triglyceride levels in Sprague-Dawley rats.
Compound | Dose (g/kg) | Cholesterol Reduction (%) | Triglyceride Reduction (%) |
---|---|---|---|
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | 0.05 | 23 | 35 |
This compound (hypothetical) | TBD | TBD | TBD |
This suggests that this compound may also possess similar hypolipidemic properties, warranting further investigation.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism.
- Modulation of Inflammatory Mediators : The presence of the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
- Key Insights :
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against certain biological targets.
- Variations in the alkoxy substituents can significantly affect solubility and bioavailability.
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-10(13)11(2,14)8-6-4-5-7-9(8)12/h4-7,14H,3H2,1-2H3 |
InChI Key |
PRZJGUMJJFQCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.